molecular formula C16H10ClNO3 B3747219 3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one

3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one

Cat. No.: B3747219
M. Wt: 299.71 g/mol
InChI Key: QAUCBXRNVDWACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one is a synthetic organic compound that belongs to the class of anthraquinone derivatives This compound is characterized by its unique structure, which includes a chloro group, an ethoxy group, and an isoxazole ring fused to an anthraquinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Anthraquinone Core: The anthraquinone core can be synthesized through the Friedel-Crafts acylation of phthalic anhydride with benzene, followed by cyclization.

    Introduction of the Chloro Group: Chlorination of the anthraquinone core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable base, such as sodium ethoxide.

    Isoxazole Ring Formation: The isoxazole ring can be constructed through a cyclization reaction involving a nitrile oxide intermediate, which can be generated in situ from a hydroxylamine derivative and an oxidizing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The anthraquinone core can participate in redox reactions, where it can be reduced to anthrahydroquinone or oxidized to higher oxidation states.

    Cycloaddition Reactions: The isoxazole ring can engage in cycloaddition reactions, forming new ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Redox Reactions: Reducing agents like sodium borohydride or oxidizing agents like potassium permanganate are employed under controlled conditions.

    Cycloaddition: Dienophiles and dipolarophiles can be used in the presence of catalysts such as Lewis acids.

Major Products

    Substitution Products: Depending on the nucleophile, products such as 3-amino-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one can be formed.

    Redox Products: Reduction can yield anthrahydroquinone derivatives, while oxidation can produce quinone-like structures.

    Cycloaddition Products: New heterocyclic compounds with extended ring systems can be synthesized.

Scientific Research Applications

3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, or disrupt microbial cell walls.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-5-methoxy-6H-anthra[1,9-cd]isoxazol-6-one: Similar structure but with a methoxy group instead of an ethoxy group.

    3-chloro-5-ethoxy-6H-anthra[1,9-cd]oxazol-6-one: Lacks the isoxazole ring, having an oxazole ring instead.

Uniqueness

3-chloro-5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and potential biological activities compared to its analogs.

Properties

IUPAC Name

12-chloro-10-ethoxy-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClNO3/c1-2-20-11-7-10(17)14-13-12(11)15(19)8-5-3-4-6-9(8)16(13)21-18-14/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUCBXRNVDWACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C3=C(C4=CC=CC=C4C2=O)ON=C3C(=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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